Tridodecylmethylammonium chloride

Vue d'ensemble

Description

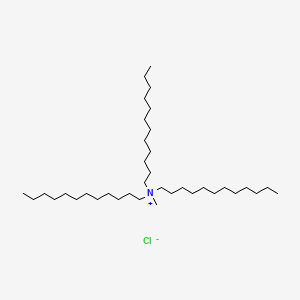

Tridodecylmethylammonium chloride (TDMAC) is a cationic surfactant commonly used in various industrial and research applications . It belongs to the family of quaternary ammonium compounds and has a positively charged head and a hydrophobic tail . This allows it to be used as a detergent, emulsifier, and antimicrobial .

Synthesis Analysis

TDMAC is a quaternary ammonium salt, mainly produced by the reaction between tridodecylmethylamine and hydrochloric acid .Molecular Structure Analysis

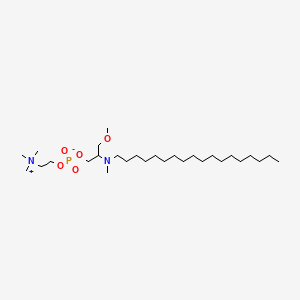

The linear formula of TDMAC is [CH3(CH2)11]3N (Cl)CH3 . Its molecular weight is 572.47 g/mol .Chemical Reactions Analysis

TDMAC is able to generate positive charges on carbon atoms in graphene sheets via intermolecular charge transfer . It produces a precipitate that’s a complex of graphene oxide . This graphene-TDMAC material shows electrocatalytic activity and catalytic activity .Physical And Chemical Properties Analysis

TDMAC is a white to pale yellow solid . It is slightly soluble in water . It is stable and decomposes by high heat .Applications De Recherche Scientifique

Chloride-selective sensors : TDMAC has been used in the preparation of chloride-selective electrodes. One study demonstrated its integration into a sol−gel matrix for the development of a chloride-selective membrane. This membrane showed a stable baseline potential and improved selectivity toward chloride over other lipophilic anions (Kim et al., 1997).

Fuel cell applications : TDMAC functionalized reduced graphene oxide (TDMAC-RGO) was synthesized and showed significant electrocatalytic activity as metal-free catalysts for the oxygen reduction reaction (ORR) in fuel cells, offering a low-cost and efficient approach (Ahmed & Jeon, 2012).

Polymer membrane sensors : A study reported the use of TDMAC with poly(n-butyl acrylate) membrane for chloride-selective electrodes, showing comparable performance to PVC-based sensors but with reduced sample contamination risk due to lack of plasticizer (Lyczewska et al., 2007).

Blood-compatible surfaces : TDMAC was investigated for its sorption by poly(vinyl chloride), providing a quantitative basis for the preparation of blood-compatible surfaces based on TDMAC-heparin coatings (Froehling et al., 1977).

Graphene-based technologies : A study described the formation of self-organized graphene honeycomb films on substrates by mixing graphene oxide with TDMAC, which could lead to conductive films with potential applications in electronics (Liu et al., 2011).

Cardiovascular surgery : TDMAC-heparin shunts were used in cardiovascular surgeries, allowing treatment of various diseases of the descending thoracic aorta without cardiopulmonary bypass (Cukingnan et al., 1978).

Mécanisme D'action

Target of Action

Tridodecylmethylammonium chloride, also known as Methyltridodecylammonium chloride, is a quaternary ammonium cation surfactant . It primarily targets carbon atoms in graphene sheets and is used in heparinization processes to produce thromboresistant materials .

Mode of Action

this compound interacts with its targets through intermolecular charge transfer . It generates positive charges on carbon atoms in graphene sheets . This compound is also used as a catalyst in the transesterification of methyl esters with glycidol to synthesize glycidyl esters .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a catalyst in the synthesis of glycidyl esters . The compound facilitates the transesterification of methyl esters with glycidol, leading to the production of these esters .

Pharmacokinetics

As a quaternary ammonium cation surfactant, it is highly soluble in various solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the production of glycidyl esters through the transesterification of methyl esters with glycidol . Additionally, it produces a precipitate that’s a complex of graphene oxide . This graphene-Tridodecylmethylammonium chloride material shows electrocatalytic activity and catalytic activity .

Safety and Hazards

Orientations Futures

TDMAC is a chloride ion-selective solvent polymeric membrane electrodes component . The ion-selective electrodes (ISEs; membrane electrodes) are electrochemical sensors useful in various analytical applications . This suggests potential future directions in the development of sensors and analytical applications .

Analyse Biochimique

Biochemical Properties

Tridodecylmethylammonium chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is commonly used in microbiology for the selective isolation and identification of bacteria . The compound’s cationic nature allows it to bind to negatively charged molecules, such as nucleic acids and proteins, facilitating their separation and analysis. Additionally, this compound is used in heparinization processes to produce thromboresistant materials for use in the vascular system . This interaction with heparin, an anticoagulant, highlights its importance in biomedical applications.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. Its ability to disrupt cell membranes makes it an effective antimicrobial agent, as it can cause cell lysis in bacteria . In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of ion channels and transporters, leading to changes in cellular homeostasis. Additionally, the compound can modulate the expression of genes involved in stress responses and metabolic pathways, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrostatic and hydrophobic interactions. The positively charged head of the compound binds to negatively charged molecules, such as nucleic acids and proteins, while the hydrophobic tail interacts with lipid membranes . This dual interaction allows this compound to disrupt cell membranes, leading to cell lysis in bacteria. In eukaryotic cells, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, resulting in changes in enzyme activity and gene expression.

Propriétés

IUPAC Name |

tridodecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHRWOBHKASWGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884360 | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-54-8 | |

| Record name | Tridodecylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridodecylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TDMAC exhibits a strong affinity for heparin, a negatively charged polysaccharide. This interaction stems from the electrostatic attraction between the positively charged quaternary ammonium group of TDMAC and the negatively charged sulfate and carboxylate groups present in heparin [, ]. This binding effectively neutralizes heparin's anticoagulant activity, making TDMAC-coated surfaces useful in applications where blood compatibility is desired [, , ].

A: TDMAC acts as an anion exchanger within polymeric membranes used in ion-selective electrodes (ISEs) [, , ]. The positive charge of TDMAC facilitates the selective extraction of anions from the sample solution into the membrane phase. This selective partitioning of anions forms the basis for the potentiometric response of TDMAC-based ISEs towards specific target anions [, , , ].

ANone: The molecular formula of TDMAC is C37H78ClN, and its molecular weight is 574.45 g/mol.

ANone: While the provided articles primarily focus on TDMAC's applications, spectroscopic characterization data, such as NMR or IR spectra, are not explicitly provided.

A: TDMAC is highly compatible with PVC and acts as an effective anion exchanger within these membranes [, , ]. The presence of TDMAC improves the long-term stability of PVC-based ISEs by reducing membrane resistance and enhancing selectivity for target anions [].

A: Yes, TDMAC's ability to bind heparin allows for the creation of heparin-coated surfaces that exhibit improved blood compatibility [, , ]. This property has led to the development of TDMAC-heparin coated vascular grafts with reduced thrombogenicity [, , ].

ANone: The provided research papers do not explore the catalytic properties of TDMAC. Its applications primarily focus on its surfactant properties and its ability to bind anions and heparin.

ANone: While the provided articles highlight experimental findings, there is no mention of specific computational studies focusing on TDMAC's interactions using techniques like molecular docking or molecular dynamics simulations.

A: The three long dodecyl chains contribute to the lipophilic nature of TDMAC [, , ]. This lipophilicity enables TDMAC to integrate effectively into hydrophobic environments like PVC membranes used in ISEs [, ]. Additionally, the long alkyl chains enhance the binding of TDMAC to heparin, likely through hydrophobic interactions with the polysaccharide backbone [].

A: While the documents don't directly address TDMAC's inherent stability under various conditions or specific formulation strategies, they demonstrate its successful incorporation into PVC membranes [, , , ] and its utilization in coating procedures for medical devices [, , ].

ANone: The provided research focuses primarily on the use of TDMAC in material science and analytical chemistry applications. As a result, there is limited information regarding SHE regulations, pharmacokinetics, toxicology, or other aspects related to drug development or biological interactions.

A: The research on TDMAC showcases its versatility across various disciplines. Its use in developing ion-selective electrodes for analytical applications [, , , , ] highlights its relevance in analytical chemistry. Additionally, its application in modifying the surface of biomaterials to improve blood compatibility [, , , ] demonstrates its significance in biomedical engineering and material science. This interdisciplinary application of TDMAC underscores the potential for synergistic advancements involving this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

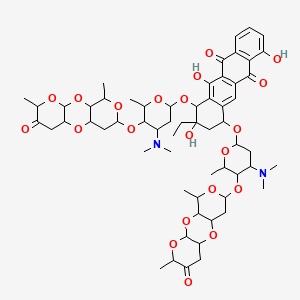

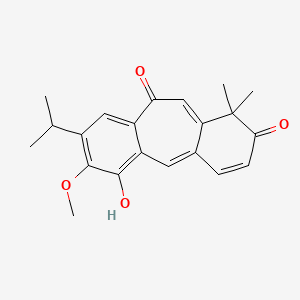

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)